REACTION_SMILES
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[B-:9]([F:10])([F:11])([F:12])[F:13].[C:19](=[O:20])([OH:21])[O-:22].[CH2:15]1[CH2:16][O:17][CH2:18]1.[CH3:24][C:25]#[N:26].[Li+:14].[NH2:1][c:2]1[cH:3][cH:4][c:5]([F:6])[cH:7][cH:8]1.[Na+:23]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([F:6])[cH:7][cH:8]1)[CH2:18][CH2:15][CH2:16][OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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OCCCNc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |